BenchChemオンラインストアへようこそ!

Doxazosin Mesylate

Hypertension Cardiovascular Risk Lipid Metabolism

Select Doxazosin Mesylate for α₁-blocker research where functional uroselectivity and extended half-life are critical. Its mesylate salt delivers superior aqueous solubility and lower hygroscopicity than the free base or HCl salt, ensuring robust oral solid dosage formulation. With ~15-fold lower receptor affinity than prazosin, it exhibits a gradual hemodynamic onset and minimal first-dose hypotension, while documented dose separation (30 µg/kg for urethral vs. 100 µg/kg for blood pressure effects) uniquely supports BPH and cardiovascular outcome models.

Molecular Formula C24H29N5O8S
Molecular Weight 547.6 g/mol
CAS No. 77883-43-3
Cat. No. B1670900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDoxazosin Mesylate
CAS77883-43-3
Synonyms1 (4-Amino-6,7-dimethoxy-2-quinazolinyl)-4-((2,3-dihydro-1,4-benzodioxin-2-yl)carbonyl)piperazine
Alfamedin
Apo Doxazosin
Apo-Doxazosin
Cardular
Cardura
Carduran
Carduran Neo
ct, doxazosin von
Diblocin
Doxa Puren
Doxa-Puren
Doxacor
Doxagamma
Doxamax
Doxatensa
DoxaUro
Doxazomerck
Doxazosin
Doxazosin AL
Doxazosin Apogepha
Doxazosin AZU
Doxazosin beta
Doxazosin findusFit
Doxazosin Heumann
Doxazosin Klast
Doxazosin Mesylate
Doxazosin Monohydrochloride
Doxazosin ratiopharm
Doxazosin Stada
doxazosin von ct
Doxazosin Wolff
Doxazosin-ratiopharm
Doxazosin-Wolff
Doxazosina Alter
Doxazosina Cinfa
Doxazosina Combino Pharm
Doxazosina Geminis
Doxazosina Normon
Doxazosina Pharmagenus
Doxazosina Ratiopharm
Doxazosina Ur
Gen Doxazosin
Gen-Doxazosin
Jutalar
Mesylate, Doxazosin
Monohydrochloride, Doxazosin
MTW Doxazosin
MTW-Doxazosin
Neo, Carduran
Novo Doxazosin
Novo-Doxazosin
Progandol Neo
ratio Doxazosin
ratio-Doxazosin
Ratiopharm, Doxazosina
UK 33274
UK-33274
UK33274
Uriduct
von ct, doxazosin
Zoxan
Molecular FormulaC24H29N5O8S
Molecular Weight547.6 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4COC5=CC=CC=C5O4)N)OC.CS(=O)(=O)O
InChIInChI=1S/C23H25N5O5.CH4O3S/c1-30-18-11-14-15(12-19(18)31-2)25-23(26-21(14)24)28-9-7-27(8-10-28)22(29)20-13-32-16-5-3-4-6-17(16)33-20;1-5(2,3)4/h3-6,11-12,20H,7-10,13H2,1-2H3,(H2,24,25,26);1H3,(H,2,3,4)
InChIKeyVJECBOKJABCYMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility... Freely soluble in dimethylsulfoxide, soluble in dimethylformamide, slightly soluble in methanol, ethanol, and water (0.8 percent at 25 °C), and very slighlty soluble in acetone and methylene chloride.
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Doxazosin Mesylate (CAS: 77883-43-3) Procurement Guide: Evidence-Based Differentiation for Scientific Selection


Doxazosin mesylate is a long-acting quinazoline-based α1-adrenoceptor antagonist, clinically approved for hypertension and symptomatic benign prostatic hyperplasia (BPH) [1]. It exists as a mesylate salt to enhance aqueous solubility compared to the free base [2]. While it shares a core mechanism of action with other α1-blockers like prazosin and terazosin, its extended plasma half-life of 15–22 hours, enabling once-daily dosing, and its documented functional uroselectivity represent key differentiators [3]. These properties have made it a subject of extensive clinical comparison, including in large-scale outcomes trials [4].

Why Doxazosin Mesylate Cannot Be Simply Substituted by In-Class Alternatives


Direct substitution among α1-blockers is not scientifically justified due to fundamental differences in their physicochemical properties and clinical performance. In vitro studies demonstrate that doxazosin, terazosin, and prazosin exhibit distinct receptor binding affinities, with prazosin displaying a significantly higher affinity (Ki ~0.16–0.2 nM) than doxazosin (Ki ~2.7–7.5 nM), which correlates with clinical differences in hemodynamic response [1]. Furthermore, doxazosin exhibits functional uroselectivity in vivo, a property not shared by prazosin and terazosin, which has implications for tolerability profiles in BPH management [2]. Finally, doxazosin mesylate has demonstrated a neutral to beneficial effect on serum lipids, a characteristic that differentiates it from certain other antihypertensive classes and which may be relevant for specific patient populations [3].

Doxazosin Mesylate: Quantifiable Differentiation Evidence for Scientific and Procurement Decisions


Superior Long-Term Cardiovascular Risk Reduction vs. Atenolol: A 5-Year Head-to-Head Comparison

In a 5-year, long-term, head-to-head clinical study comparing once-daily doxazosin treatment to once-daily atenolol treatment in patients with mild-to-moderate hypertension, both drugs demonstrated similar efficacy in controlling blood pressure [1]. However, doxazosin produced a significantly greater beneficial effect on the calculated 10-year coronary heart disease (CHD) risk, as assessed by the Framingham risk equation, compared to atenolol [1].

Hypertension Cardiovascular Risk Lipid Metabolism

Functional Uroselectivity: Differentiated In Vivo Profile vs. Prazosin and Terazosin

In vivo studies in conscious male rats evaluating the simultaneous effects on urethral and arterial pressures revealed a key functional difference among α1-antagonists [1]. Doxazosin demonstrated functional uroselectivity, meaning it reduced urethral pressure at lower doses than those required to significantly lower blood pressure. Specifically, a sustained reduction in urethral pressure was observed with doxazosin at 30 µg/kg, whereas a reduction in blood pressure was not seen until 100 µg/kg [1].

Benign Prostatic Hyperplasia Uroselectivity Pharmacodynamics

Enhanced Solubility and Reduced Hygroscopicity vs. Doxazosin Hydrochloride Salt Form

The selection of the mesylate salt form is critical for pharmaceutical development. Specialist pharmaceutical literature describes doxazosin mesylate as having a distinct advantage over alternative salt forms like doxazosin hydrochloride . The mesylate salt is reported to possess better aqueous solubility and lower hygroscopicity compared to the hydrochloride .

Pharmaceutical Formulation Salt Selection Stability

Differentiated Receptor Binding Affinity vs. Prazosin, Correlating with Reduced First-Dose Hypotension Risk

In vitro radioligand binding studies using cloned human α1-adrenoceptor subtypes revealed that doxazosin has a significantly lower affinity for the α1-receptor compared to prazosin [1]. Prazosin's Ki values are approximately 0.16-0.2 nM, whereas doxazosin's Ki values are substantially higher (lower affinity) at 2.7-7.5 nM [1].

Pharmacodynamics Receptor Binding Safety Profile

Doxazosin Mesylate: Optimal Research and Industrial Application Scenarios Driven by Evidence


Hypertension Research with a Focus on Lipid Modulation and Long-Term Cardiovascular Risk

For research programs investigating the long-term effects of antihypertensive therapy on cardiovascular outcomes beyond blood pressure reduction, doxazosin mesylate is a scientifically justified selection [1]. A 5-year comparative study showed that while doxazosin and atenolol had similar antihypertensive efficacy, doxazosin significantly reduced the 10-year CHD risk by 12.3% (p=0.0005) and led to beneficial changes in HDL cholesterol, effects not seen with atenolol [1]. This makes doxazosin particularly valuable for studies exploring the relationship between blood pressure control, lipid metabolism, and cardiovascular risk.

Investigations into Functional Uroselectivity in BPH and Urological Research

Doxazosin mesylate is uniquely suited for research models aimed at differentiating the urological and cardiovascular effects of α1-blockers [2]. In vivo evidence demonstrates a clear dose separation in its effects, reducing urethral pressure at 30 µg/kg while requiring 100 µg/kg to affect blood pressure [2]. This functional uroselectivity, not observed in a similar manner with prazosin or terazosin, positions doxazosin as the preferred compound for studies focusing on the treatment of benign prostatic hyperplasia and lower urinary tract symptoms.

Formulation Development Requiring a Stable and Less Hygroscopic API Salt

For pharmaceutical development, particularly of oral solid dosage forms, the selection of doxazosin mesylate over other salt forms (such as the hydrochloride) is a critical decision supported by its physicochemical properties . The mesylate salt is described as having better solubility and, importantly, lower hygroscopicity . This property is a significant advantage in manufacturing, as it reduces the tendency of the API to absorb moisture, thereby improving the stability and robustness of the final formulation and simplifying processing and storage conditions.

Pharmacodynamic Studies on Hemodynamic Tolerance and First-Dose Effects

Doxazosin mesylate is an ideal candidate for studies examining the relationship between receptor binding kinetics and clinical hemodynamic tolerance [3]. Its approximately 15-fold lower receptor affinity compared to prazosin (Ki of ~3-7 nM vs. ~0.2 nM) [3] is directly correlated with a more gradual onset of action and a lower propensity for the profound first-dose hypotension characteristic of prazosin. This makes doxazosin a valuable tool for investigating the pharmacokinetic-pharmacodynamic links underlying adverse event profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Doxazosin Mesylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.